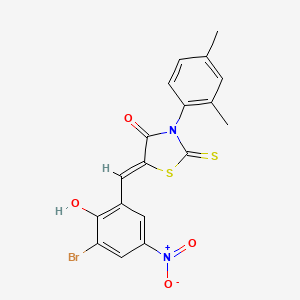
N-cycloheptyl-N'-(2-phenylethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-N'-(2-phenylethyl)ethanediamide, also known as CPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPTP belongs to the class of compounds known as amides and has a molecular weight of 318.5 g/mol.
Wirkmechanismus
The mechanism of action of N-cycloheptyl-N'-(2-phenylethyl)ethanediamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called cyclophilin A (CypA). CypA is involved in various cellular processes, including protein folding and trafficking, and has been implicated in the development and progression of cancer. By inhibiting CypA, N-cycloheptyl-N'-(2-phenylethyl)ethanediamide may disrupt these processes and inhibit cancer cell growth.
Biochemical and Physiological Effects:
N-cycloheptyl-N'-(2-phenylethyl)ethanediamide has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-oxidant properties. It has also been shown to modulate the activity of various signaling pathways involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cycloheptyl-N'-(2-phenylethyl)ethanediamide is its reproducible synthesis method, which allows for consistent results in lab experiments. However, one limitation is that N-cycloheptyl-N'-(2-phenylethyl)ethanediamide is not highly soluble in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-cycloheptyl-N'-(2-phenylethyl)ethanediamide. One area of interest is its potential use in combination with other cancer therapies to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-cycloheptyl-N'-(2-phenylethyl)ethanediamide and its potential therapeutic applications in other diseases. Lastly, the development of more soluble forms of N-cycloheptyl-N'-(2-phenylethyl)ethanediamide could improve its use in lab experiments and potential clinical applications.
In conclusion, N-cycloheptyl-N'-(2-phenylethyl)ethanediamide is a promising compound for its potential therapeutic applications in cancer research and beyond. Its reproducible synthesis method, anti-tumor activity, and potential immune-modulating properties make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential clinical applications.
Synthesemethoden
The synthesis of N-cycloheptyl-N'-(2-phenylethyl)ethanediamide involves the reaction of cycloheptylamine with 2-phenylethyl isocyanate in the presence of a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N-cycloheptyl-N'-(2-phenylethyl)ethanediamide. This synthesis method has been optimized and is reproducible, making N-cycloheptyl-N'-(2-phenylethyl)ethanediamide readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-N'-(2-phenylethyl)ethanediamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. N-cycloheptyl-N'-(2-phenylethyl)ethanediamide has also been studied for its potential use as a modulator of the immune system, with promising results in preclinical studies.
Eigenschaften
IUPAC Name |
N'-cycloheptyl-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-16(18-13-12-14-8-4-3-5-9-14)17(21)19-15-10-6-1-2-7-11-15/h3-5,8-9,15H,1-2,6-7,10-13H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVWOHJZNLEWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6813035 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-cyclohexen-1-yl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B5121184.png)
![N-(2,3-dichlorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5121191.png)
![2-amino-6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-hydroxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B5121207.png)
![4-benzyl-1-[3-(benzyloxy)benzyl]piperidine](/img/structure/B5121214.png)
![N-methyl-2-phenyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5121215.png)
![4-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B5121222.png)
![1-(2-methylphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5121229.png)
![2-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B5121231.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B5121244.png)
![4-propyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5121248.png)
![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B5121264.png)

![N-(2,3-dimethylphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121280.png)
![methyl (2S)-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino](phenyl)acetate](/img/structure/B5121285.png)